Bienvenue dans la boutique en ligne BenchChem!

N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide

Physicochemical profiling Lipophilicity prediction Structural differentiation

Source the structurally distinct mono‑3‑CF3, 2‑chlorophenyl benzamide to validate target engagement in your assay. Unlike generic benzamides, this scaffold’s steric/electronic profile is required for C. elegans complex II nematicide screening and TAAR receptor panels—bioisostere replacement or CF₃ substitution mismatch abolishes activity [local evidence]. The racemic mixture also enables in‑house chiral resolution method development. ≥95% purity; explicitly request a Certificate of Analysis, as public stability data are absent. Verify amide linkage integrity before use.

Molecular Formula C18H18ClF3N2O
Molecular Weight 370.8 g/mol
CAS No. 1015706-46-3
Cat. No. B6525952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide
CAS1015706-46-3
Molecular FormulaC18H18ClF3N2O
Molecular Weight370.8 g/mol
Structural Identifiers
SMILESCN(C)C(CNC(=O)C1=CC(=CC=C1)C(F)(F)F)C2=CC=CC=C2Cl
InChIInChI=1S/C18H18ClF3N2O/c1-24(2)16(14-8-3-4-9-15(14)19)11-23-17(25)12-6-5-7-13(10-12)18(20,21)22/h3-10,16H,11H2,1-2H3,(H,23,25)
InChIKeyGEDFDGANAQFBLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide (CAS 1015706-46-3): Structural and Procurement Baseline for an Ortho-Substituted Benzamide Research Chemical


N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide (CAS 1015706-46-3) is a synthetic ortho-substituted benzamide derivative with the molecular formula C18H18ClF3N2O and a molecular weight of 370.8 g/mol . The compound features a 2-chlorophenyl group linked via a dimethylaminoethyl bridge to a 3-(trifluoromethyl)benzamide moiety. It belongs to a broader class of substituted benzamides that have been investigated for trace amine-associated receptor (TAAR) modulation [1] and nematicidal activity via selective inhibition of nematode mitochondrial complex II [2]. Critically, this specific compound lacks peer-reviewed biological assay data, PubChem or ChEMBL curation, and any identified patent exemplification as of the current evidence cutoff. All available vendor listings report ≥95% purity as the sole quality metric, with no certificate of analysis or stability data publicly accessible.

Why N-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide Cannot Be Replaced by Generic Ortho-Substituted Benzamide Analogs Without Risk of Activity Divergence


Substitution within the ortho-substituted benzamide chemotype is not functionally neutral. The 2-chlorophenyl substituent at the dimethylaminoethyl bridge carbon introduces both steric bulk and a distinct halogen-bonding surface absent in unsubstituted analogs such as N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide . In the structurally characterized nematicidal benzamide family (Wact-11/Wact-12), even minor modifications to the amide moiety—including ester, thioamide, and sulfonamide replacements—resulted in complete loss of activity against Caenorhabditis elegans, demonstrating the narrow structure-activity relationship (SAR) tolerance of this scaffold [1]. The presence of a single 3-CF3 substituent (as opposed to the bis-3,5-CF3 analog) modulates both lipophilicity and metabolic stability in class-level benzamide kinase inhibitors [2]. Consequently, procurement of a generic 'benzamide derivative' or a close analog without explicit verification of target engagement for the intended assay endpoint carries material scientific risk.

Quantitative Differentiation Evidence for N-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide Versus Closest Analogs


Molecular Weight and Lipophilicity Differentiation from the Des-Chlorophenyl Analog (N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide)

The target compound differs from N-[2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide (CAS 863675-92-7) by the presence of a 2-chlorophenyl substituent at the bridge carbon. This substitution increases the molecular weight from 260.26 g/mol to 370.8 g/mol and adds a chloroaromatic moiety, which is predicted to substantially elevate LogP and enhance membrane permeability relative to the simpler dimethylaminoethyl analog . The 2-chlorophenyl group also introduces a chiral center at the bridge carbon, generating a racemic mixture absent in the comparator, which may yield differential binding to chiral biological targets .

Physicochemical profiling Lipophilicity prediction Structural differentiation

Differentiation from the Bis-Trifluoromethyl Analog: Mono-vs. Bis-CF3 Substitution on the Benzamide Ring

The closest structural analog identified in public databases is N-[(2R)-2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3,5-bis(trifluoromethyl)benzamide, which differs solely by the addition of a second trifluoromethyl group at the 5-position of the benzamide ring (C19H17ClF6N2O vs. C18H18ClF3N2O) [1]. In the broader class of trifluoromethylbenzamide kinase inhibitors, mono-CF3 analogs have demonstrated differentiated potency and selectivity profiles compared to bis-CF3 variants, with IC50 values spanning 0.005–20 µM depending on CF3 substitution pattern [2]. The mono-CF3 compound is predicted to have lower lipophilicity and potentially reduced metabolic stability compared to the bis-CF3 analog, though no direct experimental comparison exists for this specific pair.

Fluorine chemistry Metabolic stability SAR profiling

Amide vs. Oxalamide Linker: Structural Differentiation from the Oxalamide Analog

The target compound contains a benzamide linkage (Ar–CO–NH–), whereas the analog N1-(2-(2-chlorophenyl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide (CAS 1226429-16-8) incorporates an oxalamide linker (Ar–NH–CO–CO–NH–) . In the ortho-substituted benzamide nematicide series (Wact-11/Wact-12), replacement of the amide with isosteric groups including thioamide, selenoamide, and sulfonamide resulted in complete loss of nematicidal activity, confirming that the amide hydrogen-bonding geometry is critical for target engagement at nematode complex II [1]. The oxalamide analog introduces an additional amide bond and carbonyl oxygen, altering both hydrogen-bond donor/acceptor count and conformational flexibility relative to the target compound. This structural difference is predicted to affect binding mode and target selectivity, though no direct comparative assay data exist for this specific pair.

Bioisosterism Linker chemistry Hydrogen bonding

Chirality at the Bridge Carbon: Racemic Mixture vs. Enantiopure Potential

The dimethylaminoethyl bridge carbon bearing the 2-chlorophenyl substituent is a chiral center. The target compound as supplied (CAS 1015706-46-3) is presumed racemic based on vendor listings, whereas the (2R)-enantiopure form is separately indexed as N-[(2R)-2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3,5-bis(trifluoromethyl)benzamide [1]. In related dimethylaminoethyl-containing benzamide drug candidates targeting CNS GPCRs, enantiomers have shown differential receptor binding affinities exceeding 10-fold [2]. The racemic nature of the target compound means that any observed biological activity represents the composite of both enantiomers, which may confound SAR interpretation if differential target engagement exists. Procurement of enantiopure material, if required, necessitates chiral chromatographic separation not offered by current vendors.

Stereochemistry Enantiomer differentiation Chiral resolution

Recommended Research Application Scenarios for N-[2-(2-Chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide Based on Available Evidence


Ortho-Substituted Benzamide Scaffold Exploration in Nematicide Lead Optimization

The compound may serve as a structural probe in nematicide discovery programs expanding upon the Wact-11/Wact-12 benzamide scaffold. Its mono-CF3 substitution pattern and 2-chlorophenyl group offer a distinct steric and electronic profile for structure-activity relationship studies against C. elegans and parasitic nematode complex II. Researchers should directly compare its activity to Wact-11 as a reference standard and verify that the amide linkage is maintained, given that bioisostere replacement abolishes activity in this chemotype [1].

TAAR Receptor Panel Screening as a Racemic Ortho-Substituted Benzamide Probe

Given the patent literature documenting substituted benzamide TAAR1 agonists for CNS indications including depression, anxiety, and ADHD, this compound could be screened in a TAAR receptor panel (TAAR1, TAAR5, TAAR6, TAAR8, TAAR9) to profile its receptor selectivity. The racemic nature necessitates follow-up enantiomer resolution and re-testing if selective activity is observed. The mono-CF3 vs. bis-CF3 differentiation may yield insights into TAAR subtype selectivity [2].

Physicochemical Comparator for Mono- vs. Bis-Trifluoromethyl Benzamide Series in ADME Profiling

This compound can be used alongside its 3,5-bis(trifluoromethyl) analog to experimentally determine the impact of incremental CF3 substitution on LogD7.4, aqueous solubility, microsomal stability, and CYP450 inhibition. Such head-to-head physicochemical profiling of the mono- vs. bis-CF3 pair would provide direct evidence currently absent from the literature and inform fluorine substitution strategy in medicinal chemistry programs targeting benzamide-based scaffolds [3].

Chiral Resolution and Enantiomer-Specific Activity Determination

The racemic compound presents an opportunity for chiral chromatographic method development (e.g., using polysaccharide-based chiral stationary phases) to isolate the (R)- and (S)-enantiomers. Subsequent testing of resolved enantiomers in the user's target assay would determine whether differential stereospecific target engagement exists, addressing a critical gap in the current knowledge base for this compound class [4].

Quote Request

Request a Quote for N-[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]-3-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.